Adrenal Steroidogenesis Inactivity
ACTH (18-39) (CLIP) lacks the N-terminal ACTH (1-24) sequence that contains the critical His-Phe-Arg-Trp pharmacophore motif required for melanocortin-2 receptor (MC2R) binding and activation. In guinea-pig adrenal explants maintained in organ culture for 5 hours at 37°C, ACTH (1-39) and ACTH (1-24) were potent stimulators of adrenal DNA synthesis, whereas ACTH (18-39) showed no stimulatory effect on adrenal steroidogenesis [1]. A separate study in dispersed guinea-pig adrenal cells confirmed that ACTH (1-39) and ACTH (1-24) potently stimulated cortisol production, while ACTH fragments lacking the N-terminal 1-13 sequence (including 18-39) were inactive in this assay [2].
| Evidence Dimension | Adrenal steroidogenic activity (stimulation of DNA synthesis and cortisol production) |
|---|---|
| Target Compound Data | No stimulatory effect on adrenal DNA synthesis; no cortisol production stimulation |
| Comparator Or Baseline | ACTH (1-39) and ACTH (1-24): potent stimulators of adrenal DNA synthesis and cortisol production |
| Quantified Difference | Qualitative absence of activity vs positive stimulation; activity requires N-terminal 1-13 sequence |
| Conditions | Guinea-pig adrenal explants in organ culture (5 h, 37°C); dispersed guinea-pig adrenal cells |
Why This Matters
This negative activity profile defines CLIP as a clean C-terminal fragment probe for insulin secretion, amylase release, sleep regulation, and opiate antagonism studies without confounding adrenal-stimulating effects that full-length ACTH or ACTH (1-24) would introduce.
- [1] Effects of ACTH and ACTH fragments on DNA synthesis in guinea-pig adrenal segments kept in organ culture. ScienceGate. Study comparing ACTH(1-39), ACTH(1-24), and ACTH(18-39) in adrenal explants. View Source
- [2] Cortisol production by dispersed guinea-pig adrenal cells; a specific, sensitive and reproducible response to ACTH and its fragments. Bohrium. Comparison of ACTH-related peptides including 1-24, 1-18, 1-17, 1-16, α-MSH, 1-10, and 4-10. View Source
